tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamate group, and a substituted butyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with a substituted butylamine under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate is used as a building block in the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: The compound is used in biological research to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors .
Industry: Industrially, the compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: An intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Used in the synthesis of bicyclic compounds for pharmaceutical applications.
Uniqueness: tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of a tert-butyl group and a substituted butyl chain provides distinct reactivity and stability compared to other carbamates .
Properties
Molecular Formula |
C11H24N2O2 |
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Molecular Weight |
216.32 g/mol |
IUPAC Name |
tert-butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-8(2)9(7-12-6)13-10(14)15-11(3,4)5/h8-9,12H,7H2,1-6H3,(H,13,14) |
InChI Key |
PPPWGYOTGNISTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CNC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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